molecular formula C16H14O4 B1232202 Pinostrobin chalcone CAS No. 77129-49-8

Pinostrobin chalcone

Cat. No.: B1232202
CAS No.: 77129-49-8
M. Wt: 270.28 g/mol
InChI Key: CUGDOWNTXKLQMD-UHFFFAOYSA-N
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Description

Pinostrobin chalcone is a naturally occurring flavonoid compound found in various plants, particularly in the rhizomes of Boesenbergia rotunda, commonly known as fingerroot. It belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated ketone group. This compound has garnered significant interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinostrobin chalcone can be synthesized through various methods, with the Claisen-Schmidt condensation being one of the most common approaches. This reaction involves the condensation of an acetophenone derivative with a benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve the acetophenone derivative and benzaldehyde derivative in ethanol.
  • Add a catalytic amount of sodium hydroxide or potassium hydroxide.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.
  • Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the rhizomes of Boesenbergia rotunda. The extraction process typically includes the following steps:

  • Grinding the plant material to a fine powder.
  • Extracting the powdered material with a suitable solvent, such as ethanol or methanol, using techniques like Soxhlet extraction or maceration.
  • Concentrating the extract under reduced pressure.
  • Purifying the compound using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Pinostrobin chalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a catalyst; nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: Flavonoid derivatives with additional hydroxyl or carbonyl groups.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated chalcone derivatives.

Comparison with Similar Compounds

Pinostrobin chalcone can be compared with other similar compounds, such as pinostrobin, pinocembrin chalcone, and pinocembrin:

This compound stands out due to its unique combination of biological activities and its potential for further chemical modifications to enhance its therapeutic properties.

Properties

CAS No.

77129-49-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3

InChI Key

CUGDOWNTXKLQMD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O

melting_point

163.5 - 164.5 °C

Key on ui other cas no.

77129-49-8
18956-15-5

physical_description

Solid

Synonyms

2',6'-dihydroxy-4'-methoxychalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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